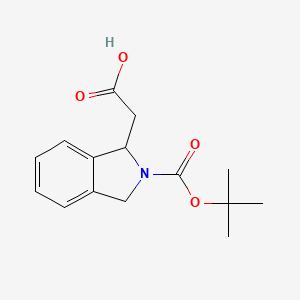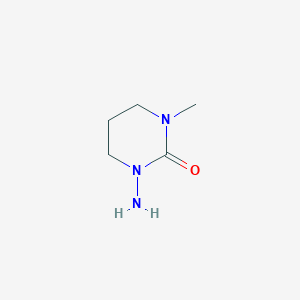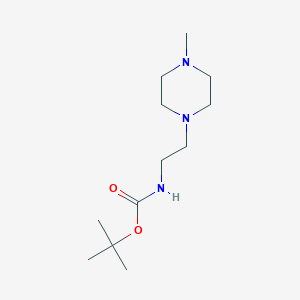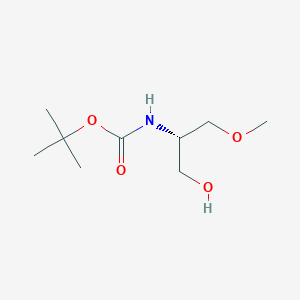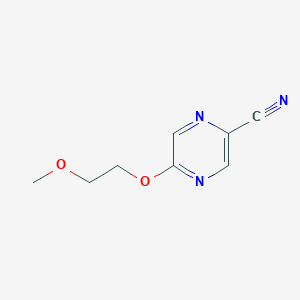
5-(2-Methoxyethoxy)pyrazine-2-carbonitrile
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile is 1S/C8H9N3O2/c1-12-2-3-13-8-6-10-7 (4-9)5-11-8/h5-6H,2-3H2,1H3 . This indicates the presence of a pyrazine ring with methoxyethoxy and carbonitrile functional groups attached.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 179.18 g/mol. It is a powder at room temperature .Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
5-(2-Methoxyethoxy)pyrazine-2-carbonitrile and its derivatives exhibit interesting chemical reactivity. For example, 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile reacts with methanol to produce both addition and substitution products, dependent on factors like solvent polarity and base used (Tsuzuki & Tada, 1985). Similarly, the synthesis and structural characterization of derivatives like 5-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile have been explored using techniques such as XRD, FT-IR, and NMR (Demircioğlu et al., 2019).
Crystal Engineering and Microbiological Activity
The crystalline structure of pyrazine-2-amidoxime, a structural analogue of pyrazine-2-carbonitrile, has been studied. This compound forms not only dimers but also helical-like polymers, which have potential implications in crystal engineering and pharmaceutical applications due to their antimicrobial activity (Chylewska et al., 2016).
Hydrophobicity and Pharmaceutical Use
The hydrophobic properties of pyrazine derivatives, including pyrazine-2-carbonitriles, have been a subject of interest due to their potential in pharmaceutical applications. Studies have been conducted to derive new hydrophobicity constants, which are crucial for estimating the physicochemical properties of these biologically active compounds (Kučerová-Chlupáčová et al., 2008).
Electrophilic/Nucleophilic Nature
Research on pyrazine derivatives also includes exploring their electrophilic and nucleophilic nature. These studies are fundamental for understanding the molecular and chemical properties, which are critical in the design of new drugs and materials (Demircioğlu et al., 2019).
Electromagnetic and Structural Properties
The electromagnetic and structural properties of pyrazine derivatives are also investigated. This includes examining their dipole moment, polarizability, and potential in generating non-linear optical (NLO) effects, which have applications in materials science (Zhao et al., 2014).
Propiedades
IUPAC Name |
5-(2-methoxyethoxy)pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-12-2-3-13-8-6-10-7(4-9)5-11-8/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAVABAECRVNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)




